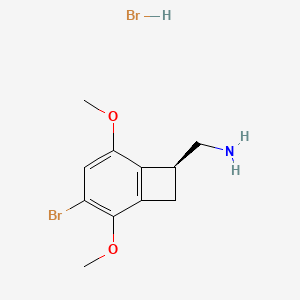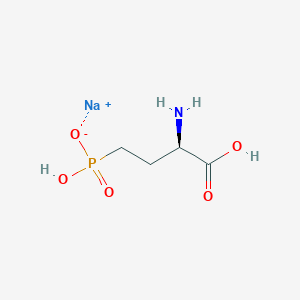![molecular formula C35H39F3N8O3 B1139135 N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide CAS No. 1202055-32-0](/img/structure/B1139135.png)
N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NMS-P715 is an inhibitor of the spindle assembly checkpoint kinase Mps1/TTK (IC50 = 0.182 µM). It is selective for Mps1/TTK over a panel of 59 additional kinases (IC50s = >5 µM for all). NMS-P715 (1 µM) accelerates mitosis, reducing the length of mitosis by approximately 3-fold, in U2OS cells. It induces aneuploidy and apoptosis in A2780 ovarian cancer cells when used at a concentration of 1 µM, as well as inhibits proliferation in a panel of 127 cancer cell lines, including colon, breast, renal, and melanoma cells, with IC50 values ranging from 0.192 to 10 µM. NMS-P715 (90 mg/kg per day) reduces tumor growth in an A2780 mouse xenograft model.
NMS-P715 is the first selective, ATP-competitive and orally bioavailable MPS1 small-molecule inhibitor(IC50=8 nM); selectively reduces cancer cell proliferation, leaving normal cells almost unaffected. IC50 value: 8 nM (compound preincubation) Target: MPS1 inhibitorNMS-P715 was found to be highly specific for MPS1, with no other kinases inhibited below an IC50 value of 5 mmol/L and with only 3 kinases inhibited below 10 mmol/L (CK2, MELK, and NEK6), which were not significantly affected by compound preincubation. NMS-P715 promotes massive SAC override with a half-maximal effective concentration (EC50) of 65 nmol/L. NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models.
Scientific Research Applications
Cancer Therapy
Scientific Field
Oncology
Application Summary
NMS-P715 is utilized in cancer therapy due to its ability to inhibit MPS1 kinase, a critical regulator of the spindle assembly checkpoint (SAC). The SAC is essential for proper chromosomal segregation during cell division. Aberrant expression of MPS1 kinase has been observed in a wide range of human tumors and is necessary for tumoral cell proliferation .
Methods of Application
NMS-P715 is an orally bioavailable small-molecule inhibitor with ATP-competitive binding mode. It is administered to selectively target cancer cells, leaving normal cells almost unaffected. The compound accelerates mitosis, affects kinetochore components localization, and causes massive aneuploidy leading to cell death in various tumoral cell lines .
Results and Outcomes
Treatment with NMS-P715 has shown to promote SAC override, reduce mitotic length, and cause chromosomal misalignment and kinetochore complex destabilization. This leads to massive aneuploidization and cell death in a range of cancer cell types. In preclinical cancer models, NMS-P715 inhibited tumor growth and was accompanied by biomarker modulation, confirming the expected mechanism of action. The IC50 value reported for the inhibition of MPS1 kinase activity by NMS-P715 is 53 nM .
Phosphorylation & Dephosphorylation Studies
Scientific Field
Biochemistry
Application Summary
NMS-P715 is used in biochemical research to study the phosphorylation and dephosphorylation processes, which are crucial post-translational modifications affecting protein function and signaling pathways.
Methods of Application
Researchers use NMS-P715 to inhibit MPS1 kinase activity in vitro, affecting the phosphorylation state of proteins involved in the spindle assembly checkpoint (SAC). This allows for the study of SAC-related proteins and their roles in cell cycle regulation .
Results and Outcomes
The use of NMS-P715 has demonstrated selective inhibition of MPS1, leading to a better understanding of the SAC mechanism and its components. The compound’s effects on phosphorylation have been quantified using assays that measure kinase activity, with an IC50 value of 182 nM .
Cancer Cell Cycle Analysis
Scientific Field
Cell Biology
Application Summary
NMS-P715 is applied in the study of cancer cell cycles to understand how inhibition of MPS1 affects the progression through various phases of the cell cycle.
Methods of Application
Cancer cell lines are treated with NMS-P715, and flow cytometry is used to analyze changes in the cell cycle distribution, particularly the G1 and G2/M phases.
Results and Outcomes
Kinase Selectivity Profiling
Scientific Field
Pharmacology
Application Summary
NMS-P715 is utilized to profile kinase selectivity, which is essential for developing targeted cancer therapies with minimal off-target effects.
Methods of Application
The compound is tested against a panel of 60 kinases to determine its selectivity and potency. In vitro kinase assays are conducted to measure the inhibitory effects of NMS-P715.
Results and Outcomes
NMS-P715 has shown high selectivity for MPS1, with activity against only three other kinases (CK2, MELK, and NEK6) out of the 60 tested. This specificity is crucial for targeted cancer treatments .
Mitotic Checkpoint Analysis
Scientific Field
Molecular Biology
Application Summary
The compound is used to analyze the mitotic checkpoint’s role in chromosomal segregation and its potential as a therapeutic target in cancer treatment.
Methods of Application
NMS-P715 is applied to tumor cells to study the SAC override and the resulting effects on mitotic exit, chromosome alignment, and kinetochore-microtubule stability.
Results and Outcomes
The treatment accelerates mitotic exit with an IC50 of 53 nM, accompanied by chromosomal misalignment and massive aneuploidization, ultimately leading to cell death. This provides insights into the SAC as a therapeutic target .
Preclinical Cancer Model Studies
Application Summary
NMS-P715 is tested in preclinical cancer models to evaluate its efficacy in inhibiting tumor growth and its potential as a cancer therapeutic.
Methods of Application
The compound is administered orally to mice xenografted with human tumors, and tumor growth is monitored over time.
Results and Outcomes
Oral administration of NMS-P715 resulted in potent tumor growth inhibition in an ovarian cancer xenograft model. Biomarker modulation confirmed the expected mechanism of action, supporting the compound’s therapeutic potential .
Spindle Assembly Checkpoint Therapeutics
Scientific Field
Therapeutic Development
Application Summary
NMS-P715’s role in targeting the SAC for cancer therapy is explored to develop new therapeutic strategies.
Methods of Application
The compound’s ability to inhibit MPS1 kinase is leveraged to induce SAC override in cancer cells, aiming to disrupt tumor cell proliferation.
Results and Outcomes
The application of NMS-P715 in cancer therapy has shown promising results, with the potential to selectively target cancer cells by inhibiting the SAC, thus representing a novel approach to cancer treatment .
These applications highlight the versatility of NMS-P715 in scientific research, particularly in the field of oncology, and its potential impact on the development of new cancer therapies. The detailed analysis of each application provides a comprehensive understanding of the compound’s capabilities and the outcomes of its use in various experimental settings. For further information or specific data, access to detailed research articles or databases would be required.
Drug Resistance Studies
Scientific Field
Pharmacogenomics
Application Summary
NMS-P715 is used to study drug resistance mechanisms in cancer cells, particularly focusing on mutations in the MPS1 gene that confer resistance to MPS1 inhibitors.
Methods of Application
Cell lines with induced mutations in the MPS1 gene are treated with NMS-P715 to observe the development of resistance. Structural studies are conducted to understand the interaction between the inhibitor and the mutated kinase domain .
Results and Outcomes
The studies have identified point mutations in the kinase domain of MPS1 that result in resistance to NMS-P715. These mutations cause steric hindrance that prevents the inhibitor from binding effectively, leading to drug resistance .
Chromosomal Segregation Mechanisms
Scientific Field
Genetics
Application Summary
NMS-P715 aids in the exploration of chromosomal segregation mechanisms by disrupting the spindle assembly checkpoint (SAC), providing insights into chromosomal alignment and segregation during mitosis.
Methods of Application
NMS-P715 is used to inhibit MPS1 kinase in cell cultures, leading to SAC disruption. This allows for the observation of chromosomal misalignment and segregation errors .
Results and Outcomes
Treatment with NMS-P715 results in chromosomal misalignment and segregation errors, providing valuable insights into the mechanisms of chromosomal segregation and the potential consequences of SAC disruption .
Kinase Dynamics and Cell Proliferation
Scientific Field
Molecular Pharmacology
Application Summary
The compound is utilized to understand the dynamics of kinase activity in relation to cell proliferation and the cell cycle.
Methods of Application
NMS-P715 is applied to various cancer cell lines to monitor the effects of MPS1 inhibition on cell proliferation rates and cell cycle progression .
Results and Outcomes
The inhibitor has shown to reduce cancer cell proliferation and affect cell cycle distribution, providing insights into the role of MPS1 kinase in cell proliferation .
Development of Therapeutic Agents
Scientific Field
Drug Development
Application Summary
NMS-P715 serves as a model compound in the development of new therapeutic agents targeting the SAC for cancer treatment.
Methods of Application
The compound’s efficacy and selectivity are evaluated in preclinical models to inform the development of similar therapeutic agents .
Results and Outcomes
The data obtained from NMS-P715 studies guide the development of new drugs with improved efficacy and reduced side effects for cancer therapy .
Analysis of Mitotic Length and Exit
Scientific Field
Cell Cycle Research
Application Summary
NMS-P715 is used to study the effects of MPS1 inhibition on mitotic length and exit, which are critical phases in cell division.
Methods of Application
Cancer cells are treated with the inhibitor, and time-lapse microscopy is used to measure mitotic length and the timing of mitotic exit .
Results and Outcomes
The studies show that NMS-P715 treatment accelerates mitotic exit and reduces mitotic length, contributing to a better understanding of mitosis regulation .
Selective Activity Against Tumoral Cells
Scientific Field
Comparative Oncology
Application Summary
Research with NMS-P715 includes comparing its activity against tumoral cells versus normal cells to determine its selectivity and potential for targeted therapy.
Methods of Application
A large panel of cell lines, including both cancerous and normal cells, are treated with NMS-P715 to assess its selective activity .
Results and Outcomes
The inhibitor shows a wide range of activity, indicating selective activity against tumoral cells compared to normal cells, which is crucial for minimizing side effects in cancer therapy .
properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAJUGFHDCBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F3N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)



